molecular formula C10H11ClO2 B2701318 1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one CAS No. 56755-88-5

1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one

Cat. No.: B2701318
CAS No.: 56755-88-5
M. Wt: 198.65
InChI Key: RTBXCVSQJRFGIG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one, also known as 3-Chloro-4-methoxyacetophenone, is an organic compound with the molecular formula C10H11ClO2. It is a derivative of acetophenone, characterized by the presence of a chloro group, a methoxy group, and a methyl group on the benzene ring.

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 3-chloro-4-methoxy-5-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include the modulation of signal transduction processes and metabolic pathways .

Comparison with Similar Compounds

1-(3-Chloro-4-methoxy-5-methylphenyl)ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-(3-chloro-4-methoxy-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-4-8(7(2)12)5-9(11)10(6)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBXCVSQJRFGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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